1-(1-Amino-3-methylcyclohexyl)ethan-1-one
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Overview
Description
1-(1-Amino-3-methylcyclohexyl)ethan-1-one is an organic compound with the molecular formula C₉H₁₇NO It is a derivative of cyclohexane, featuring an amino group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Amino-3-methylcyclohexyl)ethan-1-one can be achieved through several methods. One common approach involves the transamination of 1-(3-methylphenyl)ethan-1-one using transaminases. This enzymatic process is optimized under specific conditions, such as enzyme loading, substrate loading, temperature, and pH .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts like transaminases in the presence of co-solvents such as dimethylsulfoxide has been shown to be effective .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Amino-3-methylcyclohexyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under controlled conditions.
Major Products:
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted amines or alkylated products.
Scientific Research Applications
1-(1-Amino-3-methylcyclohexyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-Amino-3-methylcyclohexyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can influence biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
1-(1-Amino-3-methylcyclohexyl)ethan-1-ol: A related compound with a hydroxyl group instead of a ketone group.
1-(1-Amino-3-methylcyclohexyl)propan-1-one: A similar compound with an extended carbon chain.
Uniqueness: 1-(1-Amino-3-methylcyclohexyl)ethan-1-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(1-amino-3-methylcyclohexyl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-7-4-3-5-9(10,6-7)8(2)11/h7H,3-6,10H2,1-2H3 |
InChI Key |
BLZFNIMROJSFJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(C(=O)C)N |
Origin of Product |
United States |
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